Z-Gly-betana

Catalog No.
S15961921
CAS No.
M.F
C20H18N2O3
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-betana

Product Name

Z-Gly-betana

IUPAC Name

benzyl N-[2-(naphthalen-2-ylamino)-2-oxoethyl]carbamate

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H18N2O3/c23-19(13-21-20(24)25-14-15-6-2-1-3-7-15)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,24)(H,22,23)

InChI Key

QEQQHQJUDTUICR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC3=CC=CC=C3C=C2

Z-Gly-betana, also known as Z-glycine beta-naphthylamide, is a compound with the molecular formula C20H18N2O3C_{20}H_{18}N_{2}O_{3} and a molecular weight of approximately 334.4 g/mol. This compound is primarily utilized in biochemical research, particularly in studies related to enzymatic activity and peptide interactions. It is characterized by a benzyloxycarbonyl (Z) protecting group on the glycine residue, which enhances its stability and reactivity in various

, including:

  • Hydrolysis: The peptide bond in Z-Gly-betana can be hydrolyzed in the presence of water, leading to the release of glycine and beta-naphthylamine.
  • Coupling Reactions: It can participate in coupling reactions with other amino acids or peptides, facilitating the formation of more complex peptide structures.
  • Deprotection: The Z group can be removed under acidic conditions, allowing for the generation of free glycine for further modifications .

Z-Gly-betana exhibits notable biological activity as a substrate for various proteolytic enzymes. Its structure allows it to interact effectively with enzymes such as trypsin and leucine aminopeptidase. These interactions are crucial for studying enzyme kinetics and understanding the mechanisms of peptide cleavage . Additionally, Z-Gly-betana has potential applications in drug development due to its ability to mimic natural substrates in enzymatic reactions.

The synthesis of Z-Gly-betana typically involves solid-phase peptide synthesis (SPPS), which includes:

  • Attachment of Glycine: The first amino acid (glycine) is attached to a solid resin support.
  • Sequential Addition: Protected amino acids are sequentially added using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
  • Cleavage and Deprotection: The peptide is cleaved from the resin, and protecting groups are removed using trifluoroacetic acid (TFA).
  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to obtain Z-Gly-betana with high purity .

Z-Gly-betana has various applications in scientific research:

  • Enzyme Kinetics Studies: It serves as a valuable substrate for studying the activity of proteases.
  • Drug Development: Its structural properties make it a candidate for designing inhibitors targeting specific enzymes.
  • Biochemical Assays: Used in assays that require specific peptide interactions or cleavage events .

Research on Z-Gly-betana has focused on its interactions with different enzymes, particularly proteases. Studies have shown that it can act as an effective substrate for enzymes like leucine aminopeptidase, providing insights into enzyme specificity and catalytic mechanisms. The compound's ability to mimic natural substrates allows researchers to explore enzyme inhibition and activation pathways .

Z-Gly-betana shares structural similarities with several other compounds, which are important for comparative studies:

Compound NameMolecular FormulaKey Features
Z-Gly-Gly-Arg-4m-betana hydrochlorideC22H26N4O3Contains an additional arginine residue; used in enzyme studies.
Z-Gly-Pro-BetanaC20H20N2O3Similar structure; often used in peptide synthesis.
GlycylphenylalanineC13H16N2O2A simpler structure; useful for studying peptide interactions.

Z-Gly-betana's unique feature lies in its beta-naphthylamide group, which enhances its binding affinity for certain enzymes compared to similar compounds lacking this moiety. This structural characteristic makes it particularly valuable in enzymatic assays and drug design .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

334.13174244 g/mol

Monoisotopic Mass

334.13174244 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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